molecular formula C20H30O4 B14108313 [(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate

[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate

Cat. No.: B14108313
M. Wt: 334.4 g/mol
InChI Key: IVSKJBHOJBAMEK-ITIKCPBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate is a complex organic compound with a unique structure. This compound is characterized by its azulen-4-yl core, which is a bicyclic structure, and the presence of various functional groups such as hydroxy, keto, and ester groups. The compound’s stereochemistry is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate involves several steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the azulen-4-yl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Hydroxy, keto, and ester groups are introduced through selective oxidation, reduction, and esterification reactions.

    Stereochemical control: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group.

    Reduction: The keto group can be reduced to a hydroxy group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the keto group would yield a diol.

Scientific Research Applications

Chemistry

In chemistry, [(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate is used as a model compound for studying stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for testing new synthetic methods and catalysts.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its multiple functional groups and chiral centers. It can also be used in the development of new biochemical assays.

Medicine

In medicine, this compound may have potential as a lead compound for drug development. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.

Industry

In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site through its functional groups. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,3aR,4aR,8aR)-1,4,4,6-Tetramethyl-1,2,3,3a,4,4a,7,8-octahydrocyclopenta[1,4]cyclobuta[1,2]benzene]
  • [(1R,3aS,4aS,8aS)-1,4,4,6-Tetramethyl-1,2,3,3a,4,4a,7,8-octahydrocyclopenta[1,4]cyclobuta[1,2]benzene]

Uniqueness

[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate is unique due to its combination of functional groups and stereochemistry. While similar compounds may share some structural features, the specific arrangement of functional groups and chiral centers in this compound gives it distinct chemical and biological properties.

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H30O4/c1-7-14(5)18(22)24-17-10-13(4)8-9-20(23)15(12(2)3)11-16(21)19(17,20)6/h7,10,12,15,17,23H,8-9,11H2,1-6H3/b14-7-/t15-,17+,19-,20-/m1/s1

InChI Key

IVSKJBHOJBAMEK-ITIKCPBBSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C=C(CC[C@@]2([C@@]1(C(=O)C[C@@H]2C(C)C)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C=C(CCC2(C1(C(=O)CC2C(C)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.